molecular formula C6H13NO3 B12617201 (2S)-2beta-(Hydroxymethyl)piperidine-3beta,4beta-diol CAS No. 921199-28-2

(2S)-2beta-(Hydroxymethyl)piperidine-3beta,4beta-diol

Katalognummer: B12617201
CAS-Nummer: 921199-28-2
Molekulargewicht: 147.17 g/mol
InChI-Schlüssel: YZNNBIPIQWYLDM-HCWXCVPCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2beta-(Hydroxymethyl)piperidine-3beta,4beta-diol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2beta-(Hydroxymethyl)piperidine-3beta,4beta-diol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable piperidine precursor.

    Hydroxylation: Introduction of hydroxyl groups at the 3 and 4 positions of the piperidine ring.

    Hydroxymethylation: Addition of a hydroxymethyl group at the 2 position.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while reduction may produce piperidine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its biological activity and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2S)-2beta-(Hydroxymethyl)piperidine-3beta,4beta-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A basic structure with similar chemical properties.

    Piperidinone: An oxidized form of piperidine.

    Hydroxymethylpiperidine: A compound with a hydroxymethyl group at a different position.

Uniqueness

(2S)-2beta-(Hydroxymethyl)piperidine-3beta,4beta-diol is unique due to the specific arrangement of hydroxyl and hydroxymethyl groups, which may confer distinct biological and chemical properties compared to other piperidine derivatives.

Eigenschaften

CAS-Nummer

921199-28-2

Molekularformel

C6H13NO3

Molekulargewicht

147.17 g/mol

IUPAC-Name

(2S,3R,4S)-2-(hydroxymethyl)piperidine-3,4-diol

InChI

InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6+/m0/s1

InChI-Schlüssel

YZNNBIPIQWYLDM-HCWXCVPCSA-N

Isomerische SMILES

C1CN[C@H]([C@H]([C@H]1O)O)CO

Kanonische SMILES

C1CNC(C(C1O)O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.